![molecular formula C22H23N5O2S B2422334 N-(3,4-dimethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 938560-18-0](/img/structure/B2422334.png)
N-(3,4-dimethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
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Description
N-(3,4-dimethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on [1,2,4]triazoloquinazolinium compounds, including synthesis techniques and molecular rearrangements, contributes significantly to understanding the chemical properties and potential applications of N-(3,4-dimethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide. The preparation of [1,2,4]triazoloquinazolinium betaines and their molecular structures have been investigated, revealing insights into their crystal and molecular structures through X-ray crystallography (Crabb et al., 1999). Additionally, novel synthesis methods for related compounds demonstrate the versatility and potential for chemical manipulation within this class of compounds (El‐Hiti, 1997; Shikhaliev et al., 2005).
Anticancer and Antibacterial Activity
Studies on derivatives of [1,2,4]triazoloquinazoline have shown significant anticancer and antibacterial activities. The synthesis and biological evaluation of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have revealed potent in vitro anticancer and antibacterial activities. SAR results indicate that specific compounds within this series exhibit selective influence on non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Another study demonstrated broad-spectrum antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones against various cancer cell lines, with molecular docking suggesting mechanisms of action (Al-Suwaidan et al., 2016).
Antihistaminic Activity
Research on 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and other derivatives has shown promising H1-antihistaminic activities. These compounds, when tested in vivo, significantly protected animals from histamine-induced bronchospasm. Among these, specific compounds were found to be equipotent or more potent compared to the reference standard chlorpheniramine maleate, with negligible sedation effects, highlighting their potential as new classes of H1-antihistamines (Alagarsamy et al., 2008; Alagarsamy et al., 2007).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-4-11-26-20(29)17-7-5-6-8-18(17)27-21(26)24-25-22(27)30-13-19(28)23-16-10-9-14(2)15(3)12-16/h5-10,12H,4,11,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPVGRCDQBOFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide |
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